1-(2-Chloro-4-fluorophenyl)propan-1-amine
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Overview
Description
1-(2-Chloro-4-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11ClFN. It is a derivative of phenylpropanamine, characterized by the presence of chlorine and fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)propan-1-amine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the chlorine atom.
1-(2-Chloro-4-fluorophenyl)propan-1-ol: Contains a hydroxyl group instead of an amine group.
2-(4-Fluorophenyl)propan-2-amine: Similar structure but with different substitution patterns
Uniqueness
1-(2-Chloro-4-fluorophenyl)propan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds .
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9H,2,12H2,1H3 |
InChI Key |
GVJTXLAYOVNJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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